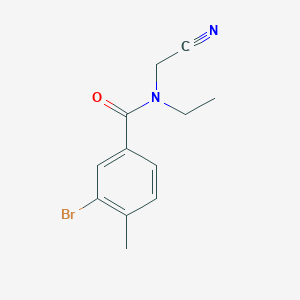

3-溴-N-(氰甲基)-N-乙基-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of organic compounds related to 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves multiple steps, including bromination, acylation, and coupling reactions. For instance, compounds like 3-methylbenzamide and 2-bromobenzamides undergo specific reactions to introduce bromo and cyano functional groups, crucial for constructing similar complex molecules (Al Mamari & Al Lawati, 2019). The synthesis procedures are designed to ensure high yield and purity, employing various catalysts and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of similar compounds is determined using spectroscopic methods and X-ray crystallography, offering insights into the arrangement of atoms and the geometry of molecules. For example, N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure was elucidated through single-crystal X-ray diffraction and DFT calculations, highlighting the significance of intermolecular interactions and molecular geometry (Karabulut et al., 2014). These analyses provide foundational knowledge on how structural features influence the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide and its analogs involves various functional group transformations and coupling reactions. The compound's bromo and cyano groups are reactive sites that participate in nucleophilic substitution and addition reactions, enabling the synthesis of a wide range of derivatives with diverse chemical properties. Research on similar compounds has demonstrated the potential to undergo domino reactions, leading to novel heterocyclic structures (Li et al., 2009).

科学研究应用

化学合成和催化

溴苯酰胺常用于合成复杂有机分子,因为它们具有较高的反应性。例如,它们在铜催化合成取代3-亚甲基异吲哚啉-1-酮过程中作为关键中间体,突显了它们在构建具有潜在药物化学和材料科学应用的杂环化合物中的实用性 (Li et al., 2009),(Gogoi et al., 2014)。此外,这些化合物还用于铜(II)催化串联合成3-亚甲基异吲哚啉-1-酮,这可能对开发新材料或药物具有影响 (Pan et al., 2013)。

海洋天然产物和抗氧化活性

源自海洋生物如红藻Rhodomela confervoides的含氮溴酚类化合物已经展示出显著的抗氧化活性。这些与溴苯酰胺在结构上相关的化合物对自由基具有强大的清除活性,表明它们在食品保鲜、化妆品和药品中作为天然抗氧化剂的潜在应用 (Li et al., 2012)。

先进材料和表面改性

溴苯酰胺还被用于表面改性技术,以制备抗菌涂层。例如,利用源自溴苯酰胺的光活性交联剂,在硅氧化物表面上共价固定抗菌呋喃酮,展示了这些化合物在开发具有潜在医疗保健和医疗器械应用的抗菌表面中的实用性 (Al‐Bataineh et al., 2009)。

绿色化学和生物催化

溴苯酰胺的应用延伸到绿色化学领域,在无溶剂合成和生物催化过程中得到应用。例如,使用四丁基溴化铵合成喹唑啉-4(3H)-酮,展示了溴苯酰胺在开发环保化学过程中的潜力 (Davoodnia et al., 2010)。

属性

IUPAC Name |

3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUNHAMRBAWCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)